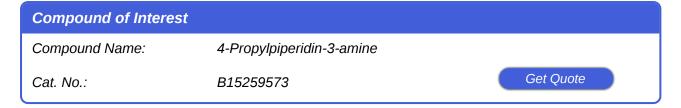


# A Technical Guide to the Spectroscopic Analysis of 4-Propylpiperidin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Propylpiperidin-3-amine**, a substituted piperidine derivative. While specific experimental data for this compound is not readily available in public databases, this document outlines the theoretical spectroscopic characteristics based on its structure. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules in drug discovery and development.

#### **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for **4-Propylpiperidin-3-amine**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **4-Propylpiperidin-3-amine** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 0.9	Triplet	3H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 1.3 - 1.6	Multiplet	4H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 1.7 - 2.0	Multiplet	4H	Piperidine C4-H, C5- H <sub>2</sub>
~ 2.5 - 2.8	Multiplet	3H	Piperidine C2-H2, C6- H (axial)
~ 2.9 - 3.2	Multiplet	2H	Piperidine C3-H, C6-H (equatorial)
Variable (~1.5-3.0)	Broad Singlet	3H	-NH <sub>2</sub> , -NH (piperidine)

Solvent: CDCl<sub>3</sub> or D<sub>2</sub>O. Chemical shifts are referenced to TMS (Tetramethylsilane). Note that the presence of diastereomers (cis/trans isomers) could lead to a more complex spectrum with additional signals.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Propylpiperidin-3-amine** 

Chemical Shift (δ) ppm	Assignment
~ 14	-CH2CH2CH3
~ 20	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 35	-CH2CH2CH3
~ 38	Piperidine C5
~ 45	Piperidine C4
~ 48	Piperidine C6
~ 55	Piperidine C2
~ 58	Piperidine C3



Solvent: CDCl3. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Bands for 4-Propylpiperidin-3-amine

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3300 - 3500	Medium, Broad	N-H stretch (amine and piperidine)
2850 - 2960	Strong	C-H stretch (aliphatic)
1590 - 1650	Medium	N-H bend (amine)
1450 - 1470	Medium	C-H bend (alkane)
1000 - 1200	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry Data for 4-Propylpiperidin-3-amine

m/z	Interpretation	
142	[M] <sup>+</sup> (Molecular Ion)	
125	[M-NH <sub>3</sub> ] <sup>+</sup>	
99	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	
84	Piperidine ring fragment	
70	Propylamine fragment	

Ionization method: Electron Ionization (EI). The presence of a nitrogen atom results in an even molecular weight, consistent with the Nitrogen Rule.[1][2]

## **Experimental Methodologies**

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination.[1][3][4][5] The following are standard protocols for the analysis of a compound like **4-Propylpiperidin-3-amine**.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a 5 mm NMR tube.
   Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of <sup>13</sup>C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak. Integration of the <sup>1</sup>H NMR signals provides the relative ratio of protons in different environments.

#### **Infrared (IR) Spectroscopy**

- Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent. For liquids, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum (of air or the KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.



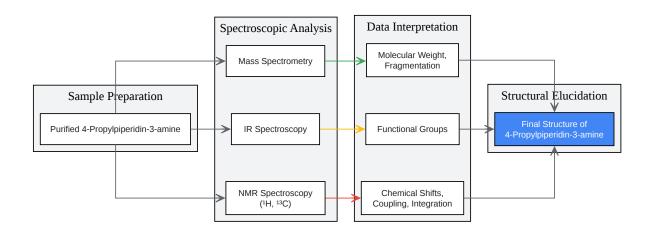
### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization EI, or Electrospray Ionization ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight TOF) is used.
- Data Acquisition: The sample is introduced into the ion source. For EI, the sample is
  vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is
  nebulized and subjected to a high voltage, creating charged droplets from which ions are
  desolvated. The mass analyzer separates the resulting ions based on their mass-to-charge
  ratio (m/z).
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.[1][2]

## Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.



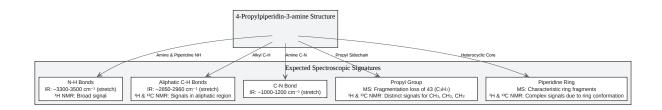


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Caption: Workflow for the spectroscopic analysis of 4-Propylpiperidin-3-amine.

### **Structural Correlation to Spectroscopic Data**

This diagram highlights the key structural features of **4-Propylpiperidin-3-amine** and their expected correlation with the spectroscopic data.





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Caption: Correlation of structural features of **4-Propylpiperidin-3-amine** with expected spectroscopic data.

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